molecular formula C5H9F2N B2896953 (3R,4S)-3,4-Difluoropiperidine CAS No. 1408074-95-2

(3R,4S)-3,4-Difluoropiperidine

Cat. No. B2896953
CAS RN: 1408074-95-2
M. Wt: 121.131
InChI Key: BQWQIGWFVSNAHY-CRCLSJGQSA-N
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Description

Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are widely used in medicinal chemistry due to their presence in many biologically active molecules. The “(3R,4S)” notation refers to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms.


Synthesis Analysis

The synthesis of piperidine derivatives can involve various methods, including cyclization reactions, ring-opening reactions of aziridines, and reduction of pyridines . The specific synthesis pathway for “(3R,4S)-3,4-Difluoropiperidine” would depend on the starting materials and desired substitutions on the piperidine ring.


Molecular Structure Analysis

The molecular structure of piperidines is characterized by a six-membered ring with one nitrogen atom. The “3,4-Difluoropiperidine” indicates that there are fluorine atoms at the 3rd and 4th positions of the ring. The “(3R,4S)” notation describes the stereochemistry of these substituents .


Chemical Reactions Analysis

Piperidines can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions at the carbon atoms of the ring . The specific reactions that “this compound” can undergo would depend on the presence and position of other functional groups in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include factors like boiling point, melting point, solubility, and stability. These properties for “this compound” would need to be determined experimentally .

Scientific Research Applications

Synthesis and Chemical Properties

(3R,4S)-3,4-Difluoropiperidine and its variants have garnered significant interest in the field of organic and medicinal chemistry due to their unique chemical properties and potential applications. The synthesis of these compounds often involves complex processes. For example, Verniest et al. (2008) explored a synthetic pathway for 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines, demonstrating the creation of new 3,3-difluoropiperidines and N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008). Surmont et al. (2010) further developed synthetic strategies for 4-substituted 3,3-difluoropiperidines, yielding compounds like N-protected 3,3-difluoroisonipecotic acid and 4-benzyloxy-3,3-difluoropiperidine (Surmont et al., 2010).

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the conformational dynamics of difluoropiperidines. Yousif and Roberts (1968) used fluorine magnetic resonance spectroscopy to measure the rates of inversion of 4,4-difluoropiperidine, offering insights into the energy dynamics and conformational stability of these molecules (Yousif & Roberts, 1968).

Physicochemical Properties

The study of the physicochemical properties of fluorinated piperidines, including this compound, reveals important information about their behavior and potential applications. Orliac et al. (2014) investigated the physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines, examining how fluorine atoms influence factors like pKa and lipophilicity (Orliac et al., 2014).

Application in Animal Models and Toxicity Testing

In the broader context of scientific research, the principles of the 3Rs (Replacement, Reduction, Refinement) are increasingly applied in animal models and toxicity testing. This approach aims to minimize animal use while ensuring high-quality scientific outcomes, and its application can be seen in various fields including pharmaceutical research (Graham & Prescott, 2015), (Lewis, 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its biological target. Without specific information on “(3R,4S)-3,4-Difluoropiperidine”, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards of a compound are typically determined through experimental studies and regulatory assessments. Without specific data on “(3R,4S)-3,4-Difluoropiperidine”, it’s difficult to provide detailed safety information .

Future Directions

The future directions for research on a specific compound like “(3R,4S)-3,4-Difluoropiperidine” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on clinical trials and drug development .

properties

IUPAC Name

(3R,4S)-3,4-difluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-4-1-2-8-3-5(4)7/h4-5,8H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWQIGWFVSNAHY-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@H]1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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